molecular formula C9H13NO2 B352888 Phenylephrine CAS No. 59-42-7

Phenylephrine

Cat. No.: B352888
CAS No.: 59-42-7
M. Wt: 167.20 g/mol
InChI Key: SONNWYBIRXJNDC-VIFPVBQESA-N
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Description

Phenylephrine is a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant, vasopressor, and mydriatic agent. It is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure. This compound is available in various forms, including oral tablets, nasal sprays, and intravenous injections .

Mechanism of Action

Target of Action

Phenylephrine is a selective α1-adrenergic receptor agonist . These receptors are primarily found in the smooth muscles of the blood vessels, and their activation leads to vasoconstriction .

Mode of Action

This compound selectively binds to α1-adrenergic receptors, causing venous and arterial vasoconstriction . This interaction results in the narrowing of blood vessels, thereby increasing blood pressure .

Biochemical Pathways

This compound’s action is governed by extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes . This leads to significant renal excretion of both phase 1 and phase 2 metabolites of this compound .

Pharmacokinetics

This compound is rapidly absorbed with median times to maximum plasma concentrations (tmax) from 0.33 to 0.5 h . It has a bioavailability of 38% through the gastrointestinal tract . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans . The disposition of this compound is governed by extensive presystemic metabolism via sulfate conjugation .

Result of Action

The primary result of this compound’s action is the constriction of both arteries and veins, leading to an increase in blood pressure . It is also used as a decongestant for uncomplicated nasal congestion, to dilate the pupil, and to relieve hemorrhoids .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the structural similarities of this compound to some known flavonoids suggest a potential role of biliary mechanisms in the overall disposition of this compound . Additionally, the efficacy of this compound as an oral decongestant has been questioned, with several independent studies finding that it provided no more relief to sinus congestion than a placebo .

Biochemical Analysis

Biochemical Properties

Phenylephrine interacts with α1-adrenergic receptors, leading to vasoconstriction and mydriasis depending on the route and location of administration . It is known to raise blood pressure, dilate pupils, and cause local vasoconstriction .

Cellular Effects

This compound exerts its effects on various types of cells, primarily through its interaction with α1-adrenergic receptors. It causes constriction of both arteries and veins . In the eye, it leads to pupil dilation .

Molecular Mechanism

This compound’s mechanism of action is primarily through its role as an α1-adrenergic receptor agonist . It binds to these receptors, leading to a series of intracellular events that result in vasoconstriction and mydriasis .

Temporal Effects in Laboratory Settings

This compound’s effects can change over time in laboratory settings. For instance, it has been shown that this compound boluses induce significant increases in mean arterial pressure (MAP), cardiac output (CO), and inferior vena cava flow (IVCf) in animal models .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown that this compound boluses induce significant changes in cardiac output, which are related to preload dependency .

Metabolic Pathways

This compound is metabolized via sulfate conjugation, involving non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with α1-adrenergic receptors

Subcellular Localization

It is known to interact with α1-adrenergic receptors, which are located in various parts of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylephrine can be synthesized through several methods. One common method involves the catalytic hydrogenation of alpha-benzyl methylamino m-hydroxy acetophenone hydrochloride in the presence of a chiral catalyst at 30-60°C and a relative pressure of 0.05±0.01 MPa. The reaction is followed by the addition of ammonia water to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves asymmetric hydrogenation techniques to ensure high yield and purity. The process typically includes the use of solvents and catalysts to facilitate the reaction and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions

Phenylephrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include quinones, dihydroxy derivatives, and halogenated this compound compounds .

Scientific Research Applications

Phenylephrine has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenylephrine is often compared with other decongestants and vasopressors, such as ephedrine and pseudoephedrine. While all three compounds are used to relieve nasal congestion, they differ in their mechanisms of action and efficacy:

This compound’s uniqueness lies in its selective action on alpha-1 adrenergic receptors, making it a preferred choice for patients who require targeted vasoconstriction without the broader systemic effects of ephedrine and pseudoephedrine.

Properties

IUPAC Name

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNWYBIRXJNDC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-76-7 (hydrochloride)
Record name Phenylephrine [INN:BAN]
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DSSTOX Substance ID

DTXSID9023465
Record name Phenylephrine
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Molecular Weight

167.20 g/mol
Source PubChem
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Physical Description

Solid
Record name Phenylephrine
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Solubility

Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/
Record name Phenylephrine
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Mechanism of Action

Phenylephrine is an alpha-1 adrenergic agonist that mediates vasoconstriction and mydriasis depending on the route and location of administration. Systemic exposure to phenylephrine also leads to agonism of alpha-1 adrenergic receptors, raising systolic and diastolic pressure as well as peripheral vascular resistance. Increased blood pressure stimulates the vagus nerve, causing reflex bradycardia., Phenylephrine acts predominantly by a direct effect on alpha-adrenergic receptors. In therapeutic doses, the drug has no substantial stimulant effect on the beta-adrenergic receptors of the heart (beta1-adrenergic receptors) but substantial activation of these receptors may occur when larger doses are given. Phenylephrine does not stimulate beta-adrenergic receptors of the bronchi or peripheral blood vessels (beta2-adrenergic receptors). It is believed that alpha-adrenergic effects result from the inhibition of the production of cyclic adenosine-3',5'-monophosphate (cAMP) by inhibition of the enzyme adenyl cyclase, whereas beta-adrenergic effects result from stimulation of adenyl cyclase activity. Phenylephrine also has an indirect effect by releasing norepinephrine from its storage sites.
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CAS No.

59-42-7
Record name (-)-Phenylephrine
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Melting Point

140-145 °C, 169-172 °C
Record name Phenylephrine
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Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (0.1 mL) was added to 1-(3-methoxymethoxy-phenyl)-2-methylamino-ethanol (300 mg, 1.42 mmol) dissolved in methanol (3 mL). The resulting mixture was heated at reflux for about 30 minutes, and then cooled to ambient temperature. The mixture was concentrated to dryness, and the residue was purified by flash column chromatography on silica gel (1×16 cm, dichloromethane/methanol/ammonium hydroxide=45/8/1 elution) to give the title compound (160 mg, 67%). 1H NMR (300 MHz, CD3OD) δ 7.14 (t, 1H, J=8.1 Hz), 6.81-6.80 (m, 2H), 6.69-6.66 (m, 1H), 4.71-4.67 (m, 1H), 2.78-2.66 (m, 2H), 2.41 (s, 3H); LC-MS: m/z=168 (MH)+; HPLC: 98% (Purity).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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